molecular formula C21H25N7O B560415 VPS34 inhibitor 1 CAS No. 1383716-46-8

VPS34 inhibitor 1

Cat. No.: B560415
CAS No.: 1383716-46-8
M. Wt: 391.479
InChI Key: XJTIGGCBXFIZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VPS34 inhibitor 1 is a selective inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and immunology. VPS34 plays a crucial role in autophagy, a cellular process that degrades and recycles cellular components, and its inhibition can have profound effects on cellular functions .

Preparation Methods

The synthesis of VPS34 inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of phosphatidylinositol as a starting material, which undergoes phosphorylation and other chemical modifications to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial production methods for this compound are designed to optimize the efficiency and scalability of the synthesis process. These methods may involve the use of automated systems and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Structural Characteristics and Target Engagement

VPS34-IN1 (CAS 1383716-33-3) is a pyridinylaminobipyrimidinylamino compound that binds reversibly to the ATP-binding pocket of VPS34 . Its structure enables selective inhibition by interacting with hydrophobic residues in the kinase domain, achieving IC₅₀ = 15–25 nM against recombinant VPS34 while showing >1,000-fold selectivity over class I/II PI3Ks and 340 other kinases .

Table 1: Selectivity Profile of VPS34-IN1

TargetIC₅₀ (nM)Selectivity vs. VPS34Source
VPS3415–25
Class I PI3Kα>10,000>400-fold
mTOR>10,000>400-fold
SGK3 (cellular)~50% inhibition at 1 µM

Mechanism of Enzymatic Inhibition

VPS34-IN1 acts as a competitive ATP antagonist , blocking PtdIns(3)P synthesis at endosomal membranes . This inhibition disrupts:

  • Autophagic flux : Reduces LC3-II accumulation and increases p62 protein levels (IC₅₀ = 5 µM in AML cells) .
  • SGK3 activation : Suppresses phosphorylation of SGK3’s T-loop (PDK1 site) and hydrophobic motif (mTOR site) by depleting PtdIns(3)P pools .

Table 2: Functional Effects in Cellular Models

Cell TypeEffect ObservedConcentrationSource
AML cells (MOLM-14)Apoptosis induction5–10 µM
Huh7 hepatocytesSGK3 phosphorylation reduced by 50–60%1 µM
CAL-1 (BPDCN)STING pathway activation5 µM

Metabolic Pathways

In vivo studies reveal two primary metabolic pathways:

  • N-Demethylation : Removal of methyl groups from the aminopyrimidine moiety .
  • Cyclopropyl oxidation : Oxidation of the cyclopropane ring, generating polar metabolites .

These pathways contribute to its moderate clearance and oral bioavailability in preclinical models .

Synergy with Chemotherapeutic Agents

  • l-Asparaginase : Enhances apoptosis in AML cells (synergy score = 15.2 at 5 µM VPS34-IN1) .
  • STING agonists : Amplifies type I interferon production in BPDCN cells by 15-fold .

Downstream Signaling Modulation

  • mTORC1 inhibition : Suppresses phosphorylation of P70S6K (Thr389) and 4EBP1 (Thr37/46) .
  • STAT5 inhibition : Blocks FLT3-ITD signaling in AML, reducing leukemic cell survival .

Pharmacokinetic and Pharmacodynamic Profile

ParameterValueModel SystemSource
Plasma half-life (t₁/₂)2.3 hoursMouse
Oral bioavailability34%Rat
Protein binding>95%Human serum

Critical Research Findings

  • Oncogenic synergy : Combined VPS34-IN1 and class I PI3K inhibitors (e.g., GDC-0941) reduce SGK3 activity by 80–90%, highlighting dual-pathway targeting .
  • Tumor microenvironment : Reprograms "cold" tumors to "hot" inflamed states, improving anti-PD-1/PD-L1 efficacy .

Scientific Research Applications

Acute Myeloid Leukemia (AML)

One of the most significant applications of VPS34-IN1 is in the treatment of acute myeloid leukemia. Research has demonstrated that VPS34-IN1 induces apoptosis specifically in AML cells while sparing normal hematopoietic cells. In a study involving nine AML cell lines and primary leukemic cells from patients, VPS34-IN1 was shown to significantly impair cell viability and induce dose-dependent cell death. The compound also inhibited basal autophagy and disrupted vesicular trafficking, contributing to its antileukemic effects .

Other Cancer Types

VPS34-IN1 has also been investigated for its effects on other malignancies. For instance, it has been shown to synergize with other treatments in renal tumor cell lines by inhibiting both VPS34 and mTOR pathways, suggesting a potential combination therapy approach . Additionally, studies indicate that VPS34-IN1 can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis .

Immunological Applications

VPS34-IN1's role extends beyond oncology; it also influences immune responses. The inhibitor has been found to interfere with plasmacytoid dendritic cells' (pDCs) function by blocking the recruitment of serum and glucocorticoid-regulated kinase 3 (SGK3) to endosomes, essential for Toll-like receptor signaling. Interestingly, while it inhibits certain immune functions, VPS34-IN1 can enhance pDCs' response to STING agonists, indicating a dual role in modulating immune responses .

Summary of Case Studies

Study Cancer Type Findings
Acute Myeloid LeukemiaInduced apoptosis in AML cells; spared normal cells; inhibited autophagy and vesicular trafficking.
Blastic Plasmacytoid Dendritic Cell NeoplasmModerate cytotoxicity observed; enhanced response to STING agonists.
Renal TumorsSynergistic effects with mTOR inhibitors; potential for combination therapies.

Mechanism of Action

The mechanism of action of VPS34 inhibitor 1 involves the inhibition of VPS34, a key enzyme in the autophagy pathway. VPS34 phosphorylates phosphatidylinositol to produce phosphatidylinositol 3-phosphate (PI3P), a lipid that recruits proteins involved in autophagy and vesicular trafficking .

By inhibiting VPS34, this compound disrupts the production of PI3P, leading to the inhibition of autophagy and other cellular processes. This compound also affects the recruitment of specific proteins to endosomes, further disrupting cellular functions .

Comparison with Similar Compounds

Biological Activity

VPS34 inhibitor 1, also known as VPS34-IN1 or Compound 19, is a selective inhibitor of the vacuolar protein sorting 34 (VPS34) enzyme, a member of the class III phosphoinositide 3-kinase family. This compound has garnered significant attention due to its role in modulating autophagy and influencing various cellular pathways implicated in cancer and other diseases. This article explores the biological activity of VPS34-IN1, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

VPS34-IN1 exhibits potent inhibition of VPS34 with an IC50 value of approximately 15-25 nM, demonstrating high selectivity against other kinases. Its primary mechanism involves the disruption of phosphatidylinositol-3-phosphate (PtdIns(3)P) production at endosomal membranes, which is crucial for autophagy and vesicular trafficking processes . The rapid action of VPS34-IN1 leads to a significant reduction in PtdIns(3)P levels within minutes of administration, impacting downstream signaling pathways such as mTORC1 and FLT3-ITD .

Antileukemic Activity

One of the most notable studies on VPS34-IN1 reported its antileukemic effects in acute myeloid leukemia (AML) cells. The compound induced apoptosis in various AML cell lines and primary leukemic cells from patients while sparing normal hematopoietic progenitor cells . The study demonstrated that:

  • Dose-Dependent Cell Death : VPS34-IN1 caused significant cell death in nine tested AML cell lines and primary cells from 23 patients.
  • Mechanisms of Cell Death : The apoptosis was characterized by mitochondrial depolarization and cleavage of apoptotic markers such as PARP and caspases .
  • Synergistic Effects : When combined with other chemotherapeutic agents, VPS34-IN1 exhibited enhanced cytotoxicity, indicating potential for combination therapies in AML treatment.

Immune Modulation

VPS34-IN1 has also been shown to reprogram tumor microenvironments from "cold" to "hot," enhancing immune cell infiltration and improving responses to immunotherapies such as anti-PD-L1/PD-1 treatments . Key findings include:

  • Enhanced T Cell Infiltration : Treatment with VPS34-IN1 increased the presence of CD4+ T effector cells in tumors.
  • Cytokine Production : The inhibitor promoted the upregulation of pro-inflammatory cytokines such as CCL5 and CXCL10, contributing to a more favorable immune environment for tumor rejection .

Pharmacological Properties

The pharmacokinetic properties of VPS34-IN1 have been characterized extensively. It is orally bioavailable and demonstrates robust inhibition of autophagy across various models. These properties make it a valuable tool for both research and potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of VPS34-IN1 across different contexts:

Study Findings
Antileukemic Activity Induced apoptosis in AML cells; did not affect normal hematopoietic cells .
Tumor Microenvironment Modulation Transformed cold tumors into inflamed ones; improved efficacy of anti-PD-L1 therapies .
Pharmacokinetics Demonstrated oral bioavailability; effective in inhibiting autophagy .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of VPS34 inhibitor 1, and how does it differ from pan-PI3K inhibitors?

this compound selectively targets the class III phosphatidylinositol 3-kinase (PI3K) VPS34, which regulates autophagy and endosomal trafficking by generating phosphatidylinositol 3-phosphate (PI3P). Unlike pan-PI3K inhibitors (e.g., 3-MA), it exhibits minimal off-target effects on class I/II PI3Ks or mTOR, as demonstrated by kinase profiling assays . This selectivity allows researchers to dissect VPS34-specific roles without confounding signaling crosstalk.

Q. How can researchers validate the potency and selectivity of this compound in cellular assays?

Key methodologies include:

  • GFP-FYVE translocation assays : Monitoring PI3P-dependent redistribution of GFP-FYVE domains in HeLa cells treated with inhibitors (e.g., 1 µM SAR405 for 2 h) .
  • LC3 lipidation analysis : Western blotting for lipidated LC3-II accumulation, a marker of autophagosome formation blockade .
  • Kinase profiling : Testing against >200 kinases (e.g., SMG1, mTOR) to confirm selectivity .

Q. What are critical considerations for preparing and storing this compound in experimental settings?

  • Solubility : Dissolve in DMSO at 50 mg/mL (199.24 mM) due to poor aqueous solubility .
  • Storage : Aliquot and store at -20°C in the dark to prevent degradation; avoid freeze-thaw cycles .
  • Working concentrations : Use 1–10 µM in cell-based assays, as higher doses (~10 µM) may disrupt late endosome-lysosome fusion .

Advanced Research Questions

Q. How can CRISPR/Cas9 screens identify genetic vulnerabilities linked to VPS34 inhibition?

Genome-wide CRISPR screens in VPS34-dependent cell lines (e.g., RKO colorectal cancer cells) reveal synthetic lethal interactions. For example:

  • RAB7A knockdown : Rescues iron starvation caused by VPS34 inhibition, highlighting its role in transferrin receptor trafficking .
  • UVRAG vs. ATG14 : Differential sensitivity to C1/C2 complex components clarifies context-specific autophagy regulation .

Q. What metabolic pathways are disrupted by VPS34 inhibition, and how can these be experimentally modulated?

VPS34 inhibition depletes intracellular iron by accelerating transferrin receptor degradation, impairing mitochondrial respiration. Rescue strategies include:

  • Iron supplementation : Add ferric ammonium citrate (10–50 µM) to restore proliferation in RKO cells .
  • Combination with Everolimus : Synergistically blocks renal tumor cell growth by dual targeting of VPS34 and mTORC1 .

Q. How do researchers distinguish between autophagy-dependent and -independent roles of VPS34 in disease models?

  • ATG5/7 knockout cells : Compare phenotypes with VPS34 inhibitor treatment; autophagy-independent effects (e.g., vesicle trafficking) persist in ATG-deficient models .
  • SGK3 phosphorylation : Monitor this PI3P-dependent kinase as a biomarker of VPS34 activity, independent of autophagy .

Q. What experimental models best recapitulate VPS34’s role in neurodegenerative diseases?

  • Neuronal starvation assays : Nutrient-deprived myotubes treated with SAR405 (10 µM) to study autophagy-lysosome dysfunction .
  • Iron chelation models : Mimic VPS34-mediated iron dysregulation to explore links to neurodegeneration .

Q. How can structural insights into VPS34 guide the design of next-generation inhibitors?

  • Crystal structure analysis : Target the ATP-binding pocket of VPS34 (e.g., pyrimido[1,2-a]pyrimidin-6(2H)-one scaffold in SAR405) .
  • Kinase-dead mutants : Validate inhibitor specificity by rescuing phenotypes with shRNA-resistant wild-type VPS34, but not kinase-dead variants .

Q. Methodological Best Practices

  • Dose optimization : Pre-test inhibitors in clonogenic assays to exclude cytotoxicity .
  • Autophagy flux controls : Use lysosomal inhibitors (e.g., Bafilomycin A1) in parallel to confirm VPS34-specific effects .
  • Data interpretation : Account for cell line-specific dependencies (e.g., RKO vs. H1299) when generalizing findings .

Properties

IUPAC Name

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIGGCBXFIZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (Z)-1-cyclopropyl-4-(dimethylamino)-3-(2-(pyridin-4-ylamino)pyrimidin-4-yl)but-3-en-2-one (9) (50 mg, 0.155 mmol) in DMF (1288 μl), 1-(2-hydroxy-2-methylpropyl)guanidine and potassium carbonate (107 mg, 0.773 mmol) were added and the reaction mixture was stirred at 120° C. for 2 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (23.8 mg, 39%).
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1288 μL
Type
solvent
Reaction Step One
Yield
39%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.